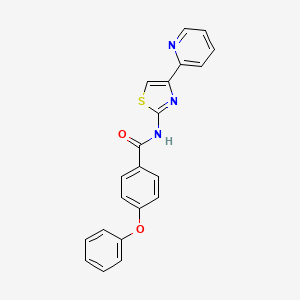

4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

4-Phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a small-molecule compound featuring a benzamide core substituted with a phenoxy group at the 4-position. The molecule contains a thiazole ring linked to a pyridinyl moiety, forming a pharmacophore common in kinase inhibitors and antimicrobial agents. Its structure combines aromatic and heterocyclic elements, which are critical for interactions with biological targets.

Properties

IUPAC Name |

4-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)18-8-4-5-13-22-18)15-9-11-17(12-10-15)26-16-6-2-1-3-7-16/h1-14H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYCLBPZXMEJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various α-halogenated carbonyl compounds such as phenacyl bromides, ethyl bromoacetate, diethyl bromomalonate, and 3-chloropentane-2,4-dione . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole, including 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains and fungi. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Anticancer Potential

The compound's structural features may confer anticancer properties. Thiazole derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells . In vitro studies have shown that certain thiazole-containing compounds can induce apoptosis in cancer cell lines, including colorectal carcinoma cells, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. Compounds similar to 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have demonstrated significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives against various pathogens. The findings revealed that specific substitutions on the thiazole ring enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to more potent antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort focused on anticancer properties, a series of thiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, suggesting that these compounds may serve as effective alternatives or adjuncts in cancer treatment .

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance potency in enzyme inhibition, as seen in lower IC50 values (e.g., 6.1 µM for nitro vs. 18.6 µM for trifluoromethyl) .

- Bulky substituents like phenoxy may improve target selectivity or pharmacokinetic properties but could reduce synthetic yields due to steric hindrance .

Biological Activity

4-Phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic compound notable for its complex structure, which integrates a phenoxy group, a pyridine moiety, and a thiazole ring. This unique combination suggests significant potential for various biological activities, making it an area of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The molecular formula for 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is , with a molecular weight of approximately 321.38 g/mol. The structural components are believed to contribute to its biological efficacy, particularly in terms of enzyme interaction and receptor binding.

The compound's biological activity is largely attributed to its ability to interact with specific enzymes and receptors, modulating their functions. This interaction can lead to various cellular effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer proliferation, thereby exhibiting potential anticancer properties.

- Antimicrobial Activity : It has shown efficacy against various microbial strains, suggesting its use as an antimicrobial agent.

Biological Activities

Research indicates that 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that similar thiazole derivatives can inhibit the growth of cancer cell lines, including prostate, liver, laryngeal, and breast cancer cells. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt microbial cell functions effectively .

Enzyme Interaction

The compound interacts with various enzymes, including lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. Inhibitory studies have shown promising results against LOX enzymes, indicating potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

- Antitumor Studies :

-

Antimicrobial Testing :

- In vitro tests revealed that the compound exhibited MIC values comparable to standard antibiotics against various bacterial strains, underscoring its potential as an alternative antimicrobial agent.

- Enzyme Inhibition :

Summary Table of Biological Activities

Q & A

Basic: What spectroscopic and analytical techniques are critical for confirming the structural identity of 4-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?

Methodological Answer:

Structural validation requires a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., distinguishing aromatic protons in the pyridinyl-thiazole core and phenoxy substituents) . High-resolution mass spectrometry (HRMS) or ESI-MS ensures molecular weight accuracy, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650–1680 cm⁻¹) . Purity assessment via HPLC (≥95% by reverse-phase chromatography) is essential, as exemplified in peptidomimetic analogues . For crystalline samples, X-ray diffraction (XRD) using SHELX software (SHELXL/SHELXS) resolves bond lengths and angles, critical for verifying stereochemistry .

Advanced: How can synthetic routes for this compound be optimized to address low yields in amide coupling steps?

Methodological Answer:

Low yields in amide bond formation (e.g., coupling benzoyl chloride to the thiazole-amine) may arise from steric hindrance or poor nucleophilicity. Strategies include:

- Activation reagents : Use HATU or EDCI/HOBt to enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DCM) improve solubility, while microwave-assisted synthesis reduces reaction time .

- Protecting groups : Temporarily protect reactive sites (e.g., pyridine nitrogen) with Boc groups to prevent side reactions .

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) can mediate C-N bond formation in heteroaromatic systems .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Kinase inhibition : Screen against CDK4/6 using fluorescence-based assays (e.g., ADP-Glo™) due to structural similarity to thiazole-pyrimidine CDK inhibitors .

- Antimicrobial activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing thieno-pyrimidine derivatives .

- Cytotoxicity : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MV4-11 leukemia), with IC₅₀ calculations via nonlinear regression .

- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

Contradictions often stem from pharmacokinetic (PK) limitations:

- Metabolic stability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., pyridine oxidation). Introduce fluorinated groups (CF₃) to block degradation .

- Bioavailability : Use LC-MS/MS to measure plasma concentrations after oral dosing. If low, formulate with co-solvents (PEG 400) or nanoemulsions .

- Tissue penetration : Radiolabel the compound (³H/¹⁴C) for biodistribution studies in xenograft models .

- Off-target effects : Employ RNA-seq or proteomics to identify unintended pathways. Validate via CRISPR knockout of suspected targets .

Advanced: How to design structure-activity relationship (SAR) studies to improve selectivity for kinase targets?

Methodological Answer:

- Scaffold modification : Replace the phenoxy group with bulkier substituents (e.g., trifluoromethylphenoxy) to exploit hydrophobic kinase pockets .

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK4/6 ATP-binding sites. Prioritize residues like Val96 (CDK4) for hydrogen bonding .

- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust the pyridinyl-thiazole angle to reduce affinity for non-target kinases .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade kinases selectively .

Basic: What statistical methods are appropriate for analyzing biological assay data?

Methodological Answer:

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

- ANOVA with post-hoc tests : Use Tukey’s HSD or Dunnett’s test for multi-group comparisons (e.g., cytotoxicity across cell lines) .

- Principal component analysis (PCA) : Reduce dimensionality in SAR datasets to identify critical physicochemical properties (logP, polar surface area) .

- Survival analysis : Kaplan-Meier plots and log-rank tests for in vivo xenograft studies .

Advanced: How to validate crystallographic data quality for this compound using SHELX software?

Methodological Answer:

- Data collection : Ensure resolution ≤1.0 Å and completeness >95% (synchrotron sources preferred). Process with SHELXC/SHELXD for initial phasing .

- Refinement : In SHELXL , monitor R-factors (R₁ <0.05 for high-resolution data). Use restraints for disordered regions (e.g., phenoxy rotamers) .

- Validation : Check PLATON for missed symmetry (ADDSYM) and Mercury for hydrogen-bonding networks. Deposit final CIF files in the Cambridge Structural Database .

Advanced: What strategies mitigate toxicity concerns in preclinical development?

Methodological Answer:

- hERG inhibition : Patch-clamp assays to assess cardiac risk. Reduce basicity of the pyridine ring (e.g., introduce electron-withdrawing groups) .

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms. Modify substituents (e.g., replace chlorine with methyl) to avoid metabolic interactions .

- In silico toxicity : Use DEREK or LAZAR to predict liabilities early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.